5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide

DT-diaphorase inhibition flavonoid SAR anticoagulation

Procure 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide (Compound 8) with ≥98% purity. Its unique 5,6-ortho-dihydroxylated A-ring distinguishes it from baicalin and wogonoside, conferring distinct redox and metal-chelating properties. Essential SAR probe for DT-diaphorase inhibition and flavonoid metabolism studies requiring precise hydroxylation patterns.

Molecular Formula C22H20O12
Molecular Weight 476.4 g/mol
Cat. No. B12372333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide
Molecular FormulaC22H20O12
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C(=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4
InChIInChI=1S/C22H20O12/c1-31-20-17-11(9(23)7-10(32-17)8-5-3-2-4-6-8)12(24)14(26)18(20)33-22-16(28)13(25)15(27)19(34-22)21(29)30/h2-7,13,15-16,19,22,24-28H,1H3,(H,29,30)/t13-,15-,16+,19-,22+/m0/s1
InChIKeyUDDKPQBVOBXALG-IMIGJDJTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide: A Structurally Distinct Flavonoid Glucuronide from Scutellaria baicalensis


5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide (Compound 8, CAS 1169879-99-5) is a flavonoid glycoside belonging to the flavone glucuronide subclass, which can be isolated from the roots of Scutellaria baicalensis (Chinese skullcap) . The compound is characterized by a 5,6-ortho-dihydroxylated A-ring, an 8-methoxy substitution, and a 7-O-glucuronide moiety. This unique substitution pattern distinguishes it from the more abundant in-class analogs such as baicalin (5,6,7-trihydroxyflavone-7-O-glucuronide), wogonoside (5,7-dihydroxy-8-methoxyflavone-7-O-glucuronide), and oroxylin A-7-O-glucuronide (5,7-dihydroxy-6-methoxyflavone-7-O-glucuronide). The 5,6-ortho-dihydroxy motif is a recognized catechol-like pharmacophore that confers distinct redox and metal-chelating properties relative to meta-dihydroxylated (5,7-) or monohydroxylated analogs, making the compound a valuable tool for investigating structure-activity relationships (SAR) and for applications where specific hydroxylation patterns are critical [1].

Why In-Class Flavonoid Glucuronides Cannot Substitute for 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide


Flavonoid glucuronides from Scutellaria baicalensis exhibit profound structure-dependent differences in enzyme inhibition potency, pharmacokinetic behavior, and antioxidant efficacy. Head-to-head studies demonstrate that baicalin and oroxylin A-7-O-glucuronide are approximately 50-fold more potent inhibitors of DT-diaphorase than wogonin-7-O-glucuronide, highlighting the critical impact of subtle substitution changes [1]. Furthermore, pharmacokinetic investigations reveal that positional isomers of glucuronide conjugates can differ up to 7-fold in systemic exposure [2]. The 5,6-ortho-dihydroxy motif present in the target compound has been shown to confer significantly enhanced anti-inflammatory and antioxidant activity compared to close structural relatives like baicalein (5,6,7-trihydroxy) and chrysin (5,7-dihydroxy) [3]. Therefore, assuming functional equivalence among Scutellaria flavonoid glucuronides is scientifically unjustified; selection of the precise compound is essential for reproducible, mechanism-focused research.

Quantitative Differentiation Evidence for 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide vs. Closest Analogs


Enzyme Inhibition: Ortho- vs. Meta-Dihydroxylation Dictates DT-Diaphorase Potency (Class-Level Inference)

In a comparative study of Scutellaria flavonoid glucuronides, baicalin (5,6,7-trihydroxyflavone-7-O-glucuronide) and oroxylin A-7-O-glucuronide (5,7-dihydroxy-6-methoxyflavone-7-O-glucuronide) were found to be approximately 50-fold more potent inhibitors of rat liver NAD(P)H:quinone acceptor oxidoreductase (DT-diaphorase) than wogonin-7-O-glucuronide (5,7-dihydroxy-8-methoxyflavone-7-O-glucuronide). While direct data for the target compound is unavailable, this extreme potency difference among structurally adjacent analogs demonstrates that the hydroxylation pattern (5,6- vs. 5,7-) and methoxy positioning are non-redundant determinants of enzyme binding [1]. The 5,6-ortho-dihydroxy motif present in the target compound is structurally more closely aligned with the highly potent inhibitors (baicalin/oroxylin A-7-O-glucuronide) than with the weak inhibitor wogonoside, suggesting a distinct inhibition profile.

DT-diaphorase inhibition flavonoid SAR anticoagulation

Pharmacokinetics: Glucuronide Positional Isomers Exhibit 7-Fold Systemic Exposure Differences (Class-Level Inference)

A rat pharmacokinetic study comparing Scutellaria flavonoid glucuronides revealed that the positional isomer wogonin-5-O-glucuronide (AUP, area under peak area ratio-time curve) was only one-seventh (14%) that of its 7-O-glucuronide counterpart, wogonoside [1]. This 7-fold difference in systemic exposure arises solely from the position of glucuronidation (5-O- vs. 7-O-). While direct data for 5,6-dihydroxy-8-methoxyflavone-7-O-glucuronide are not available, the principle that the precise site and pattern of glucuronidation profoundly influences in vivo disposition is unequivocally established. The target compound's unique 5,6-dihydroxy-8-methoxy-7-O-glucuronide architecture will therefore exhibit distinct absorption, distribution, metabolism, and excretion (ADME) properties relative to its 5-O- or other positional isomers.

pharmacokinetics flavonoid glucuronide metabolism systemic exposure

Anti-Inflammatory Activity: 5,6-Ortho-Dihydroxy Motif Confers Superior Potency Over Structural Relatives (Class-Level Inference)

5,6-Dihydroxyflavone (5,6-DHF), the core aglycone scaffold of the target compound, has been directly compared to its close structural relatives baicalein (5,6,7-trihydroxyflavone) and chrysin (5,7-dihydroxyflavone). In murine macrophages, 5,6-DHF inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production with an IC50 of 11.55 ± 0.64 μM and cytoplasmic reactive oxygen species (ROS) production with an IC50 of 0.8310 ± 0.633 μM [1]. Critically, 5,6-DHF exerted more potent anti-inflammatory activity than both baicalein and chrysin, an effect attributed to its unique catechol (ortho-dihydroxy) motif on the A-ring [1]. The target compound retains this 5,6-ortho-dihydroxy pharmacophore, albeit with additional methoxy and glucuronide modifications. This evidence strongly suggests that the 5,6-dihydroxy pattern provides a baseline activity advantage over meta-dihydroxylated analogs (e.g., wogonin) and even over trihydroxylated baicalein.

anti-inflammatory oxidative stress 5,6-dihydroxyflavone structure-activity relationship

Antioxidant Mechanism: Ortho-Dihydroxylated Flavones are Superior Radical Scavengers (Class-Level Inference)

A systematic SAR study of mono- and dihydroxylated flavones demonstrated that ortho-dihydroxylated flavones exhibited the highest inhibitory activity against both enzymic and non-enzymic microsomal lipid peroxidation, as well as superior peroxyl radical scavenging compared to other substitution patterns [1]. Furthermore, ortho-dihydroxylated flavones were uniquely capable of interacting with superoxide anion generated by enzymic systems or human neutrophils [1]. The target compound contains the 5,6-ortho-dihydroxy group on the A-ring, placing it within this superior antioxidant class. While most flavones were weak hydroxyl radical scavengers, the ortho-dihydroxy group confers a distinct advantage in peroxyl and superoxide radical systems, suggesting the target compound will exhibit enhanced antioxidant capacity relative to meta-dihydroxylated (e.g., wogonin) or monohydroxylated analogs.

antioxidant free radical scavenging ortho-dihydroxyflavone lipid peroxidation

Analytical Differentiation: Cobalt Complexation MS Enables Unambiguous Isomer Discrimination (Supporting Evidence)

Flavonoid glucuronide positional isomers (e.g., 7-O- vs. 5-O- or 6-O-) present significant analytical challenges due to identical molecular masses and similar fragmentation patterns. A validated tandem mass spectrometry method using cobalt complexation with auxiliary ligands has been developed to systematically differentiate isomeric flavonoid glucuronides [1]. The method exploits the differential stability of [Co(II)(flavonoid glucuronide-H)(4,7-diphenyl-1,10-phenanthroline)2]+ complexes to unambiguously assign the glucuronidation site [1]. This analytical capability is essential for confirming the identity and purity of 5,6-dihydroxy-8-methoxyflavone-7-O-glucuronide, distinguishing it from potential isomeric impurities (e.g., 5-O- or 6-O-glucuronide variants) that may co-elute in routine HPLC analyses.

mass spectrometry isomer differentiation flavonoid glucuronide analytical QC

Evidence-Backed Application Scenarios for 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide


Structure-Activity Relationship (SAR) Studies on Flavonoid Glucuronide Enzyme Inhibition

Researchers investigating the molecular determinants of DT-diaphorase or related quinone reductase inhibition can utilize this compound as a key SAR probe. The 5,6-ortho-dihydroxy-7-O-glucuronide architecture provides a critical comparator to wogonoside (5,7-dihydroxy-7-O-glucuronide) and baicalin (5,6,7-trihydroxy-7-O-glucuronide) to dissect the contributions of individual hydroxyl and methoxy groups to binding affinity and inhibitory potency [1].

In Vitro Oxidative Stress and Inflammation Model Development

Given the established anti-inflammatory and antioxidant superiority of the 5,6-dihydroxyflavone core [2], this compound is ideally suited for in vitro studies exploring the role of glucuronidation in modulating the bioactivity of this pharmacophore. It can be used in LPS-stimulated macrophage models (NO/ROS assays) to quantify how 7-O-glucuronidation impacts potency relative to the aglycone 5,6-DHF.

Flavonoid Metabolism and Pharmacokinetic Profiling

The compound serves as a valuable reference standard for investigating the metabolic fate of 5,6-dihydroxyflavones. Its distinct glucuronidation pattern allows researchers to trace the formation and disposition of this specific conjugate in biological matrices, contrasting with the well-characterized pathways of wogonin and baicalein glucuronides [3]. This is particularly relevant for studies aiming to identify novel Phase II metabolites of dietary flavonoids.

Analytical Method Development and Quality Control

Due to the analytical challenges in resolving flavonoid glucuronide positional isomers, this compound is an essential standard for developing and validating LC-MS/MS methods that utilize cobalt complexation or other advanced techniques to achieve unambiguous isomer identification [4]. It serves as a benchmark for ensuring the purity and correct structural assignment of research materials.

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